(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with dione functionalities. Key structural features include:
- 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions at binding sites.
- 2-Aminophenyl substituent: The aromatic amine group may engage in hydrogen bonding or π-π stacking interactions with biological targets.
Properties
IUPAC Name |
6-(2-aminophenyl)-2-[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h4-9,11H,10,20H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMORANESNXSAC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[2,1-f]purine core, which is known for its biological activity. The presence of the 2-aminophenyl and butenyl substituents enhances its potential to interact with various biological targets.
Molecular Formula
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
Research indicates that compounds similar to this compound may function as kinase inhibitors. Specifically, they have shown promise in inhibiting FLT3 (FMS-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML) therapy. Inhibition of FLT3 can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in patients with FLT3 mutations.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MV4-11 | 1.76 |
| MOLM-13 | 3.26 |
| K562 | 9.89 |
These results suggest that the compound effectively inhibits the growth of leukemia cells at relatively low concentrations.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar imidazo[2,1-f]purine derivatives. For instance:
- FLT3 Inhibition : A study reported that derivatives of imidazo[4,5-b]pyridine showed potent inhibition against FLT3 mutations associated with AML. The most active compounds had IC50 values below 10 μM against FLT3-ITD and FLT3-D835Y mutants .
- Structure-Activity Relationship : The structure of this compound allows for various substitutions that can enhance biological activity. Modifications at specific positions on the purine core can lead to increased potency against targeted kinases .
Comparison with Similar Compounds
Structural and Functional Modifications in Imidazo[2,1-f]purine-dione Derivatives
The table below summarizes key differences and biological implications of structurally related compounds:
Key Structural Insights
Substituent Position and Electronic Effects: C8 Modifications: The target compound’s 2-aminophenyl group contrasts with chlorine (–6), methoxy (), or alkyl chains () in analogs. Electron-donating groups (e.g., -NH2) may improve binding to polar residues, while halogens (e.g., -Cl) enhance lipophilicity . C3 Alkene vs.
Biological Activity Trends: Receptor Affinity: Compound 5 () demonstrates dual activity at 5-HT/D2 receptors and PDEs, suggesting that the dihydroisoquinolinylbutyl substituent may favor multitarget engagement. The target compound’s 2-aminophenyl group could similarly target monoamine receptors. Enzyme Inhibition: PDE10A inhibition by Compound 5 highlights the role of bulky C8 substituents in enzyme interaction, a feature absent in the target compound .
Synthetic Accessibility :
- Derivatives with halogen or methoxy groups (–8) are synthesized via nucleophilic substitution or coupling reactions, whereas the target compound’s amine group may require protective strategies to avoid side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
